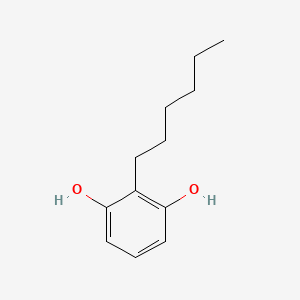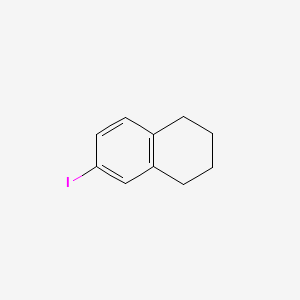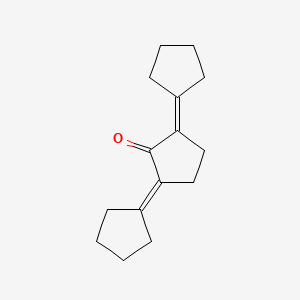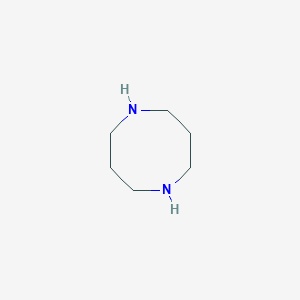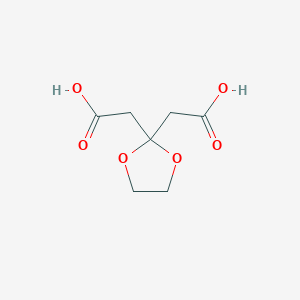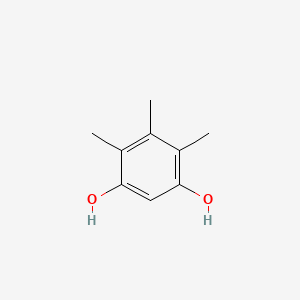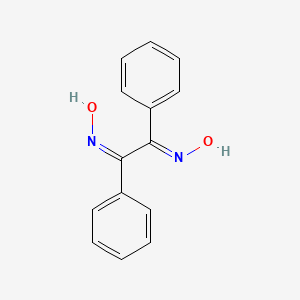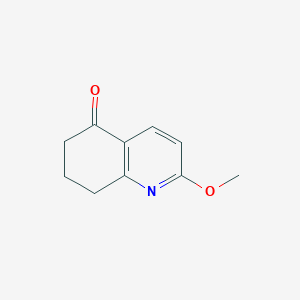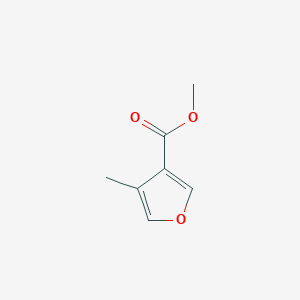
Methyl 4-methylfuran-3-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
Methyl 4-methylfuran-3-carboxylate has a furan ring with a methyl group at the 4-position and a carboxylate group at the 3-position. The molecular formula is C7H8O3 .Chemical Reactions Analysis
The compound can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can undergo Michael additions, intramolecular nucleophilic additions, and ring-opening reactions to form diverse furan derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
Methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate has been synthesized through a process involving the condensation of 3-acetyl-4-methylfurazan with diethyl oxalate, followed by treatment with hydrazine. This compound is then nitrated to produce 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid. The amide of this acid is used in Hofmann rearrangement to yield various derivatives, demonstrating the compound's role in complex chemical synthesis (Kormanov et al., 2017).
Functionalized Derivatives
Research has shown that methyl tetrahydrofuran-3-carboxylates or their 5-oxo analogues can be obtained via a sequence of reactions starting from cyclopropanes. This process includes deprotonation, addition of carbonyl compounds, ring cleavage, and either reductive or oxidative work-up, illustrating the compound's utility in creating functionally diverse derivatives (Brückner & Reissig, 1985).
Multi-component Reaction Strategy
Methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates have been synthesized using a multi-component reaction strategy, involving the addition of an isocyanide to 4-oxo-2-butynoate in the presence of an aldehyde. This process highlights the compound's role in regioselective synthesis and its applications in organic chemistry (Huynh et al., 2014).
Phosphorylation and Alkylation
Ethyl 5-isobutyl-2-methylfuran-3-carboxylate has been studied for its reactions with various reagents, including trimethyl phosphite and sodium diethyl phosphite. These reactions have demonstrated the compound's potential in phosphorylation and alkylation, important processes in organic synthesis (Pevzner, 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMYLHEKBBUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)
![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)
